1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRADDJNYXDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the pyrrolidine carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest activity in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxopyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl moiety may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer drugs .
- Neuroprotective Effects : Research suggests that compounds similar to this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could be a mechanism of action .
Biochemical Research
In biochemical research, this compound serves as a useful tool for studying biological processes:
- Buffering Agent : It has been noted for its use as a non-ionic organic buffering agent in cell cultures, particularly useful in maintaining pH levels between 6 and 8.5. This property is critical in various biochemical assays and experiments .
Synthetic Chemistry
The compound is also significant in synthetic chemistry:
- Building Block for Synthesis : As a versatile intermediate, it can be utilized in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to the development of new compounds with desired biological activities .
Material Science
Emerging research points towards applications in material science:
- Polymer Chemistry : The incorporation of such pyrrolidine derivatives into polymer matrices might enhance material properties, such as thermal stability and mechanical strength. This application could pave the way for innovative materials in various industrial applications .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of oxopyrrolidine compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the difluorophenyl group in enhancing the compound's interaction with cellular targets.
Case Study 2: Neuroprotection
In another investigation published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce cell death and improve cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Difluorophenyl Analogs
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- CAS No.: 923178-07-8
- Molecular Formula: C₁₁H₉F₂NO₃ (identical to the target compound)
- Key Difference : Fluorine substituents at the 2- and 4-positions on the phenyl ring instead of 3- and 4-.
- Synthesis : Prepared via reaction of 2,4-difluoroaniline with itaconic acid under reflux conditions .
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
Halogen-Substituted Analogs
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- CAS No.: 1270831-90-7
- Molecular Formula: C₁₁H₉ClFNO₃
- Key Difference : Chlorine at the 4-position and fluorine at the 3-position on the phenyl ring.
- Molecular Weight : 257.65 g/mol (higher due to Cl substitution).
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance binding affinity to hydrophobic pockets in biological targets .
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid
Core Ring Modifications
1-(3,4-Difluorobenzyl)-2-Oxo-1,2-dihydropyridine-3-carboxylic Acid
- CAS No.: 1001413-01-9
- Molecular Formula: C₁₂H₉F₂NO₃
- Key Difference: Pyridine ring replaces the pyrrolidinone core.
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
- CAS No.: 1204296-90-1
- Molecular Formula: C₁₂H₇F₂NO₃
- Key Difference : Fluorine substituents at 2- and 4-positions on a dihydropyridine scaffold.
- Physicochemical Properties: Density = 1.509 g/cm³; predicted pKa = 2.22 (indicates stronger acidity than pyrrolidinone analogs) .
Research Implications
- Substituent Position : The 3,4-difluoro configuration in the target compound may optimize electronic effects for specific biological targets, whereas 2,4-substituted analogs might favor different binding modes.
- Core Modifications: Pyridine-based analogs exhibit distinct electronic properties compared to pyrrolidinones, influencing their applicability in drug design.
Biological Activity
1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
- IUPAC Name : 1-(3,4-Difluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
- Molecular Formula : C11H9F2NO3
- Molecular Weight : 241.19 g/mol
- CAS Number : 1017417-44-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent activity, making it a promising candidate for combating multidrug-resistant pathogens.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Acinetobacter baumannii | Moderate |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Limited |
| Clostridioides difficile | Effective |
| Candida auris | Moderate |
| Aspergillus fumigatus | Limited |
The compound's efficacy was evaluated using broth microdilution techniques according to Clinical Laboratory Standards Institute guidelines. The results indicate that derivatives of this compound can potentially serve as lead compounds for the development of new antimicrobial agents targeting resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies on human cancer cell lines, such as A549 (lung cancer), have demonstrated significant cytotoxic effects.
Case Study: A549 Lung Cancer Cell Line
A study investigated the effects of the compound on A549 cells, revealing an IC50 value indicating potent cytotoxicity. This suggests that the compound may inhibit cancer cell proliferation effectively.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(3,4-Difluorophenyl)-2-oxo-3-pyrrolidine-3-carboxylic acid | 45.69 | A549 |
| Control (DMSO) | >100 | A549 |
The findings underscore the potential of this compound in cancer therapeutics and warrant further investigation into its mechanisms of action .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other carboxylic acids, it may interfere with bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The compound could affect membrane permeability in both bacterial and cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
